BAY-299 vs. Its Structurally Similar Negative Control BAY-364
A direct comparison with its structurally similar analog, BAY-364, which is used as a negative control, confirms that BAY-299's activity is derived from specific structural motifs [1]. BAY-364 is inactive against BRD1 (>20 µM) and exhibits only moderate activity against TAF1 (3 µM) [1].
| Evidence Dimension | Inhibitory Potency (IC50) |
|---|---|
| Target Compound Data | BRD1: 6 nM; TAF1 BD2: 8 nM [1] |
| Comparator Or Baseline | BAY-364: BRD1 >20,000 nM; TAF1 BD2: 3,000 nM [1] |
| Quantified Difference | BAY-299 is >3,300-fold more potent on BRD1 and 375-fold more potent on TAF1 BD2 than BAY-364. |
| Conditions | BROMOscan® and TR-FRET assays. |
Why This Matters
This head-to-head comparison with a negative control validates that BAY-299's potency is specific to its intended targets, ensuring experimental results can be confidently attributed to BRPF2/TAF1 inhibition.
- [1] Merck Life Sciences. BAY-364 (BAY-299N) Datasheet. Sigma-Aldrich. View Source
